REACTION_CXSMILES
|
[OH-].[K+].[NH:3]1[CH2:8][CH2:7][CH2:6][CH2:5][C:4]1=[O:9].I[CH2:11][CH:12]([CH3:14])[CH3:13]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.C1(C)C=CC=CC=1>[CH2:11]([N:3]1[CH2:8][CH2:7][CH2:6][CH2:5][C:4]1=[O:9])[CH:12]([CH3:14])[CH3:13] |f:0.1,4.5|
|
Name
|
|
Quantity
|
36.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
9.1 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
N1C(CCCC1)=O
|
Name
|
|
Quantity
|
120.7 g
|
Type
|
reactant
|
Smiles
|
ICC(C)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed overnight in a Dean Stalk apparatus
|
Duration
|
8 (± 8) h
|
Type
|
ADDITION
|
Details
|
After the dropwise addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed further for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
cooled
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove insoluble matter
|
Type
|
WASH
|
Details
|
The filtrate was washed with water
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with toluene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
After distilling off the solvent
|
Type
|
CUSTOM
|
Details
|
the residue was separated
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography (ethyl acetate)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)N1C(CCCC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 11.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |